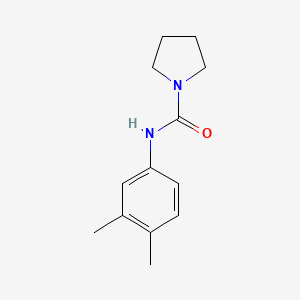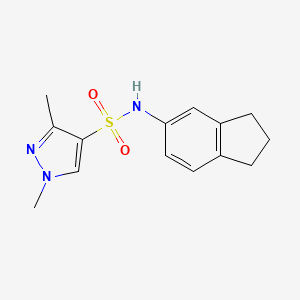![molecular formula C19H13BrClNO2 B5317629 2-bromo-4-chloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5317629.png)
2-bromo-4-chloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-4-chloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate, also known as BCQ, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BCQ is a synthetic molecule that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail.
Mecanismo De Acción
The mechanism of action of 2-bromo-4-chloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. This compound has also been shown to inhibit the activity of tubulin, a protein that is essential for cell division.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and bacteria. This compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In vivo studies have shown that this compound can reduce tumor growth in animal models. However, the toxicity and pharmacokinetics of this compound have not been fully studied, and its safety for human use is yet to be determined.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-bromo-4-chloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate has several advantages for lab experiments. It is a synthetic molecule that can be synthesized using different methods, and its purity can be easily determined using various techniques. This compound is also stable under different conditions and can be stored for extended periods. However, the limitations of this compound include its potential toxicity and limited availability. This compound is not commercially available, and its synthesis requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on 2-bromo-4-chloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate. One direction is to study the toxicity and pharmacokinetics of this compound in animal models to determine its safety for human use. Another direction is to investigate the potential applications of this compound in materials science, such as the synthesis of fluorescent materials. Additionally, the mechanism of action of this compound needs to be further elucidated to understand its potential therapeutic applications. Finally, the synthesis of this compound using greener methods and the development of more efficient synthetic routes are also areas for future research.
Conclusion:
In conclusion, this compound is a synthetic molecule that has potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. This compound can be synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail. This compound has several advantages for lab experiments, but its potential toxicity and limited availability are limitations. There are several future directions for research on this compound, including the study of its toxicity and pharmacokinetics, investigation of its potential applications in materials science, and elucidation of its mechanism of action.
Métodos De Síntesis
2-bromo-4-chloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate can be synthesized using different methods. One of the most commonly used methods involves the condensation reaction between 2-bromo-4-chloro-6-hydroxyphenyl acetate and 2-quinolinecarboxaldehyde in the presence of a base. The reaction yields this compound as a yellow solid, which can be purified using various techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
2-bromo-4-chloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate has been studied extensively for its potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. This compound has also been studied as a potential antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi. In materials science, this compound has been used as a building block for the synthesis of fluorescent materials. In biochemistry, this compound has been used as a probe to study the interaction between proteins and DNA.
Propiedades
IUPAC Name |
[2-bromo-4-chloro-6-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrClNO2/c1-12(23)24-19-14(10-15(21)11-17(19)20)7-9-16-8-6-13-4-2-3-5-18(13)22-16/h2-11H,1H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLBOGAQAVTFKK-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1Br)Cl)C=CC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1Br)Cl)/C=C/C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-ethyl-1H-indazol-3-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5317554.png)
![N-[2-(2-furyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5317560.png)

![2-methyl-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B5317574.png)
![N-(2-ethoxyphenyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5317578.png)
![4-[4-(dimethylamino)-5-methylpyrimidin-2-yl]-N-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5317587.png)
![(3S*,4R*)-3-benzyl-4-methyl-1-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]piperidin-4-ol](/img/structure/B5317594.png)
![4-{[(2,4-dimethylphenyl)acetyl]amino}benzamide](/img/structure/B5317597.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-fluoro-2-methoxybenzamide](/img/structure/B5317609.png)

![3-[(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5317617.png)
![methyl 4-({[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetyl}amino)benzoate](/img/structure/B5317645.png)
![2-({[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]amino}oxy)-N-(4-methylphenyl)acetamide](/img/structure/B5317657.png)